Dioctyl benzene-1,3-dicarboxylate

Description

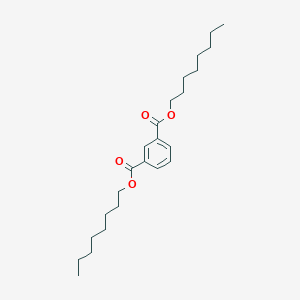

Structure

2D Structure

Properties

IUPAC Name |

dioctyl benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-3-5-7-9-11-13-18-27-23(25)21-16-15-17-22(20-21)24(26)28-19-14-12-10-8-6-4-2/h15-17,20H,3-14,18-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERGDXJITDVDBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021693 | |

| Record name | Dioctylisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4654-18-6 | |

| Record name | NSC17082 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dioctylisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of Dioctyl Benzene 1,3 Dicarboxylate

Conventional Esterification Pathways and Optimization

The formation of dioctyl benzene-1,3-dicarboxylate from its acid and alcohol precursors is a reversible equilibrium reaction. Industrial synthesis focuses on shifting this equilibrium to the product side, typically by removing the water byproduct and using an excess of one reactant.

Direct esterification is the most common industrial method for producing this compound. This process involves the reaction of isophthalic acid with 2-ethylhexanol, typically at elevated temperatures and in the presence of a catalyst. google.com

To achieve high yields, the water formed during the reaction must be continuously removed. googleapis.com This is often accomplished through azeotropic distillation, where an inert gas like nitrogen may be used to help carry the water vapor out of the reaction mixture. dergipark.org.tr The reactants are typically heated to temperatures between 120°C and 250°C. google.com An excess of the alcohol, 2-ethylhexanol, is commonly used to ensure the complete conversion of the isophthalic acid. google.com The reaction progress is monitored by measuring the acid number of the mixture, with the reaction considered complete when the acid number falls below a specified value, such as 0.5 mg KOH/g. google.com

Optimization of direct esterification involves manipulating several parameters to maximize yield and minimize reaction time. Staged or sequential addition of the catalyst can also enhance performance and reduce total reaction time compared to adding the entire amount at the beginning. google.com

Table 1: Parameters for Direct Esterification of Dioctyl Isophthalate (B1238265)

| Parameter | Value/Condition | Source |

| Reactants | Isophthalic acid, 2-ethylhexanol | google.com |

| Molar Ratio (Alcohol:Acid) | 2.2:1 to 3:1 | google.comdergipark.org.tr |

| Temperature | 180°C - 270°C | dergipark.org.tr |

| Pressure | Atmospheric to 400 kPa | dergipark.org.tr |

| Catalyst | Tetraisopropyl titanate | google.com |

| Byproduct Removal | Azeotropic distillation with nitrogen bleed | googleapis.comdergipark.org.tr |

| Reaction Time | 2.5 - 5 hours | google.comgoogle.com |

Transesterification is an alternative pathway for synthesizing esters. In the context of this compound, this would involve reacting a dialkyl ester of isophthalic acid, such as dimethyl isophthalate, with 2-ethylhexanol. While more commonly cited for the production of the isomer dioctyl terephthalate (B1205515) (DOTP) from dimethyl terephthalate (DMT), the principle is applicable. epo.orggoogle.com

The reaction proceeds as follows: C₆H₄(COOCH₃)₂ + 2 C₈H₁₇OH ⇌ C₆H₄(COOC₈H₁₇)₂ + 2 CH₃OH

This reaction is also an equilibrium process, and the lower-boiling alcohol (methanol in this case) is distilled off to drive the reaction to completion. googleapis.com Titanate-based catalysts are often used to facilitate this exchange. google.com This method can be advantageous in certain contexts, although direct esterification of the acid is more prevalent for isophthalates.

Catalytic Systems in this compound Synthesis

Catalysts are crucial for achieving economically viable reaction rates in ester synthesis. Both homogeneous and heterogeneous catalysts are employed in the production of this compound and related compounds.

Homogeneous catalysts are soluble in the reaction medium. Traditional catalysts include strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid. google.comatamanchemicals.com However, these can lead to corrosion and purification challenges.

Organometallic compounds, particularly titanium alkoxides like tetraisopropyl titanate (TIPT) and tetrabutyl titanate (TBT), are widely used as homogeneous catalysts. google.comdergipark.org.tr They offer high activity and selectivity. For instance, a process using tetraisopropyl titanate with a 1 mole isophthalic acid to 2.2 moles 2-ethylhexanol ratio at 203°C can be completed in about 4 hours. google.com The catalyst is typically added in small quantities, often as a percentage of the total reactant weight. dergipark.org.tr

Table 2: Common Homogeneous Catalysts in Esterification

| Catalyst | Chemical Formula | Typical Reaction Temperature | Key Features |

| Tetraisopropyl Titanate (TIPT) | Ti(OCH(CH₃)₂)₄ | 180°C - 230°C | High activity, widely used for isophthalates and terephthalates. google.comgoogle.com |

| Tetrabutyl Titanate (TBT) | Ti(OCH₂CH₂CH₂CH₃)₄ | 200°C - 220°C | Effective catalyst with high yield potential. dergipark.org.tr |

| p-Toluenesulfonic Acid | CH₃C₆H₄SO₃H | Lower than titanates | Strong acid catalyst, but can cause side reactions and corrosion. atamanchemicals.com |

| Sulfuric Acid | H₂SO₄ | Lower than titanates | Strong, inexpensive catalyst, but poses environmental and corrosion issues. atamanchemicals.com |

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation from the product, which simplifies purification and allows for catalyst recycling. whiterose.ac.uk

For esterification reactions similar to DOIP synthesis, various solid acid catalysts have been explored. These include:

Zeolites: Crystalline aluminosilicates like H-ZSM-5 and HY have demonstrated high activity and selectivity for synthesizing esters such as dioctyl phthalates. researchgate.net

Sulfated Zirconia: This solid superacid is effective for esterifying dicarboxylic acids under solvent-free conditions. researchgate.net

Composite Oxides: Mixed metal oxides, such as SnO₂-ZnO, have been successfully used to synthesize dioctyl terephthalate, indicating their potential for the isophthalate isomer. dergipark.org.tr

Supported Metal Catalysts: While often used for hydrogenation, supported catalysts like ruthenium on activated carbon (Ru/AC) also feature in the broader processing of plasticizers. researchgate.netresearchgate.net

The use of heterogeneous catalysts aligns with green chemistry principles by reducing waste and facilitating continuous production processes.

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to make chemical processes more environmentally benign. whiterose.ac.uk In the synthesis of this compound, these principles are applied in several ways:

Catalyst Choice: The shift from corrosive mineral acids to organometallic catalysts and, more progressively, to reusable heterogeneous catalysts like zeolites represents a significant green advancement. whiterose.ac.ukresearchgate.net Solid catalysts minimize waste streams associated with neutralization and separation.

Solvent-Free Synthesis: Conducting esterification reactions without a separate solvent (neat) is a common practice that reduces volatile organic compound (VOC) emissions and simplifies product work-up. researchgate.net The excess alcohol reactant often serves as the reaction medium.

Alternative Feedstocks: Research into bio-based alternatives to petroleum-derived components is a key area of green chemistry. For instance, furan (B31954) dicarboxylic acids, derived from biomass like galactaric acid, can be esterified to produce bio-based plasticizers. acs.orgwur.nl While not a direct synthesis of DOIP, this research points to a future where the core benzene (B151609) ring could be replaced by a bio-derived furan ring, creating compounds with similar functionalities.

Waste Valorization: For related terephthalates, methods have been developed to produce DOTP via transesterification using recycled polyethylene (B3416737) terephthalate (PET) as the starting material, which is an excellent example of waste valorization. dergipark.org.tr

These approaches collectively contribute to reducing the environmental footprint associated with the large-scale production of plasticizer esters.

Utilization of Renewable Feedstocks and Bio-based Precursors

The transition from a petrochemical-based economy to one founded on renewable resources is a central goal of modern chemical synthesis. google.comwur.nl For this compound, this involves exploring bio-based routes for its two primary constituents: isophthalic acid and octanol (B41247).

Currently, industrial production of isophthalic acid relies on the oxidation of meta-xylene, which is derived from petroleum. oecd.org However, research is underway to produce aromatic dicarboxylic acids from renewable feedstocks. atamanchemicals.com One potential pathway involves the use of bio-based platform molecules like furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF), which are derived from carbohydrates. csic.esoulu.fi For instance, sustainable routes to produce phthalate (B1215562) and its derivatives from bio-based malic acid and erythritol (B158007) have been reported, using a Diels-Alder reaction as a key step. researchgate.net Similarly, there is potential to synthesize isophthalic acid from bio-based toluic acid, which can be derived from the cycloaddition of bio-based acrylic acid and isoprene. atamanchemicals.com

The alcohol component, octanol, can also be sourced from renewable materials. Bio-alcohols are a key focus in green chemistry. acs.org For example, 2-ethylhexanol, an isomer of octanol and a major chemical intermediate, can be synthesized from renewable sources through processes like the oligomerization of bio-derived butene. researchgate.net The development of efficient methods for the anti-Markovnikov hydration of alkenes derived from biomass opens a pathway to producing primary alcohols for plasticizer synthesis. researchgate.net

Analogous research on other bio-based plasticizers demonstrates the feasibility of this approach. Esters of furan dicarboxylic acids (DAFs), for example, have been successfully synthesized in one-pot reactions using galactaric acid derived from marine biomass and various bio-alcohols, including n-octyl alcohol. acs.org These efforts highlight a promising strategy for producing fully bio-based dicarboxylate esters. researchgate.net

Table 1: Examples of Bio-based Precursors in Dicarboxylate Ester Synthesis

| Target Ester | Bio-based Precursor(s) | Key Reaction Type | Reference |

| Furan Dicarboxylate Esters | Galactaric Acid (from marine biomass), Bio-alcohols | One-pot esterification/dehydration | acs.org |

| 1,2-Cyclohexanedicarboxylates | Fumarates, 1,3-Dienes (from biomass) | Diels-Alder cycloaddition & Hydrogenation | researchgate.net |

| Phthalate Derivatives | Malic Acid, Erythritol (bio-based) | Diels-Alder reaction | researchgate.net |

| Aromatic Dicarboxylic Acids | Acrylic Acid, Isoprene (bio-based potential) | Cycloaddition & Oxidation | atamanchemicals.com |

Solvent-Free and Environmentally Benign Reaction Conditions

Traditional esterification processes often rely on homogeneous acid catalysts like sulfuric acid, which can be corrosive, difficult to separate from the product, and generate significant waste. atamanchemicals.com Modern synthetic methodologies for this compound and related esters focus on cleaner, more sustainable conditions.

Solvent-Free Synthesis: A key development is the move towards solvent-free reaction conditions. researchgate.net These reactions are typically performed by directly heating the mixture of the dicarboxylic acid (isophthalic acid) and the alcohol (octanol), often under an inert atmosphere like nitrogen. researchgate.netdergipark.org.tr The removal of water, a byproduct of the esterification, is crucial to drive the reaction equilibrium towards the product. This is often achieved by distillation, sometimes aided by a fractionation column. researchgate.netdergipark.org.tr The synthesis of various dimerate esters has been successfully carried out under solvent-free conditions, demonstrating high yields by optimizing parameters like temperature, molar ratio, and efficient water removal. researchgate.net

Environmentally Benign Catalysts: The replacement of hazardous liquid acids with solid, reusable catalysts is a significant advancement.

Solid Acid Catalysts: Heterogeneous catalysts such as zeolites (H-ZSM-5, HY), sulfated zirconia, and sulfonated graphene are effective for esterification. atamanchemicals.comresearchgate.net These catalysts are easily separated from the reaction mixture by filtration, can be reused multiple times, and reduce the generation of hazardous waste. atamanchemicals.comresearchgate.net

Organometallic Catalysts: Titanium-based catalysts, such as tetrabutyl titanate, are commonly used in industrial processes for producing terephthalate esters like DOTP and can be applied to isophthalate synthesis. researchgate.net Lewis acids like ferric chloride have also been shown to catalyze esterification at lower temperatures. atamanchemicals.com

Enzymatic Catalysis: Lipases offer a green alternative for catalyzing esterification reactions under mild conditions. nih.gov The lipase-catalyzed esterification of octanoic acid and 1-octanol (B28484) has been studied, suggesting potential for enzymatic synthesis of dioctyl esters. nih.gov

Table 2: Environmentally Benign Conditions for Dicarboxylate Ester Synthesis

| Ester Product | Reactants | Catalyst | Conditions | Yield | Reference |

| Di-2-ethylhexylphthalate (DOP) | Phthalic Anhydride (B1165640), 2-Ethylhexanol | Sulfated Zirconia | Solvent-free | High | researchgate.net |

| Diisobutyl Phthalate (DIBP) | Phthalic Anhydride, Isobutanol | Sulfonated Graphene | - | 95% | atamanchemicals.com |

| C36 Dimerate Esters | C36 Dimer Acid, 1-Octanol | None (Self-catalyzed) | Solvent-free, 200°C, 24 hr | High | researchgate.net |

| Dioctyl Terephthalate (DOTP) | Terephthalic Acid, 2-Ethylhexanol | Tetrabutyl Titanate | 2.7-3:1 alcohol/acid ratio | >99% | researchgate.net |

Mechanistic Studies of this compound Formation

The formation of this compound via the direct esterification of isophthalic acid with octanol is most commonly achieved through acid catalysis. The reaction proceeds through a well-established nucleophilic acyl substitution mechanism.

The general acid-catalyzed esterification mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., H₂SO₄) protonates the oxygen atom of one of the carboxylic acid groups on the isophthalic acid molecule. This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of octanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (from the attacking alcohol) to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the monoester of isophthalic acid.

This process is then repeated for the second carboxylic acid group on the benzene ring to form the final diester, this compound. Throughout the reaction, the continuous removal of water is essential to shift the equilibrium towards the formation of the ester product.

In the case of enzymatic catalysis, such as with lipases, the reaction can follow a different mechanism, like the Ping-Pong Bi-Bi mechanism. nih.gov In this model, the enzyme first binds to one substrate (the acid), releases a product (water), and then binds to the second substrate (the alcohol) to form the final ester product before being regenerated.

Advanced Applications in Polymeric Systems and Material Engineering

Fundamentals of Plasticization in Polymer Science

Plasticizers are additives that, when incorporated into a polymer, increase its plasticity or fluidity. ijiert.org They achieve this by inserting themselves between the long polymer chains, thereby reducing the intermolecular forces that hold the chains together. jracr.com This leads to a softer, more flexible, and easier-to-process material. ijiert.org

Theories of Polymer Plasticization (e.g., Lubricity Theory, Gel Theory)

Several theories have been proposed to explain the mechanisms by which plasticizers modify polymer properties.

Lubricity Theory: This early theory, developed in the 1940s, posits that plasticizers function as molecular lubricants. encyclopedia.pubgoodyearrubber.com As the polymer is heated, the plasticizer molecules diffuse into the polymer matrix and are inserted between the polymer chains. goodyearrubber.comspecialchem.com This positioning shields the polymer chains from each other, reducing intermolecular friction and allowing them to slide past one another more easily. encyclopedia.pubgoodyearrubber.com This "lubrication" effect lowers the resistance to deformation, resulting in increased flexibility and softness. specialchem.com

Gel Theory: This theory views a plasticized polymer as a three-dimensional gel-like structure. encyclopedia.pubdiva-portal.org The rigidity of an unplasticized polymer is attributed to points of attraction or loose attachments along adjacent chains, creating a honeycomb-like network. encyclopedia.pubdiva-portal.org The plasticizer molecules work by breaking these polymer-polymer attachments and intercalating between the chains, forming weaker plasticizer-polymer bonds. researchgate.net This disruption of the rigid 3D structure allows for greater mobility and flexibility when external stress is applied. specialchem.com

Intercalation and Intermolecular Interactions within Polymer Matrices

The effectiveness of a plasticizer like dioctyl benzene-1,3-dicarboxylate is fundamentally dependent on its ability to intercalate, or insert itself, between polymer chains and establish stable intermolecular interactions. mdpi.comresearchgate.net These plasticizer molecules, having low molecular weight, penetrate the polymer matrix and disrupt the strong polymer-polymer forces (like hydrogen bonds or van der Waals forces). jracr.comresearchgate.net

The retention of the plasticizer within the polymer matrix relies on the formation of new intermolecular interactions between the plasticizer and the polymer. researchgate.net In the case of this compound and PVC, these interactions are primarily van der Waals forces and dipole-dipole interactions between the polar ester groups of the plasticizer and the polar carbon-chlorine (C-Cl) bonds in the PVC chains. mdpi.combastone-plastics.com The long, non-polar alkyl chains of the plasticizer also play a crucial role by physically separating the polymer chains, increasing the spacing between them and thereby enhancing the free volume. mdpi.com This disruption of the polymer's network allows for increased chain mobility and flexibility. researchgate.net

Integration into Polymeric Materials: Focus on Polyvinyl Chloride (PVC)

This compound is extensively used as a plasticizer for PVC, a polymer that is inherently rigid and brittle due to strong intermolecular forces between its chains. ijiert.orgmdpi.com The addition of the plasticizer transforms PVC into a versatile material suitable for a vast range of applications, from flexible films and hoses to wire insulation and flooring. atamanchemicals.compokornyindustries.comatamankimya.com

Compatibility and Miscibility Studies with Polymer Chains

For a plasticizer to be effective, it must be highly compatible with the host polymer. specialchem.com Compatibility ensures that the plasticizer does not phase-separate or "bleed out" from the polymer over time. ijiert.org This miscibility is largely determined by the relative polarities and intermolecular forces of the polymer and the plasticizer. specialchem.com

A key indicator of compatibility is the solubility parameter (δ). The principle "like dissolves like" applies, meaning that substances with similar solubility parameters are likely to be miscible. Molecular dynamics simulations have shown that the difference in solubility parameters between plasticizers like dioctyl esters and PVC is small, indicating excellent compatibility. mdpi.comnih.gov The polar groups on the plasticizer are crucial for matching the polarity of the PVC. specialchem.com this compound, being an ester with both polar (ester groups) and non-polar (dioctyl chains) regions, exhibits high compatibility with PVC resins. polypvc.com

Influence on Thermomechanical Characteristics of Polymer Composites

The incorporation of this compound significantly alters the thermomechanical properties of PVC composites. The most notable effect is a reduction in the glass transition temperature (Tg), the temperature at which the material changes from a rigid solid to a softer, more flexible state. hitachi-hightech.com

Studies have demonstrated a clear relationship between the concentration of dioctyl phthalate (B1215562) (DOP), a closely related and widely studied plasticizer, and the thermomechanical properties of PVC. As the plasticizer content increases, there is a marked decrease in Tg, Shore hardness (a measure of material hardness), and tensile strength (the force required to pull the material apart). bastone-plastics.comjournaldephysique.org Conversely, the elongation at break, or the extent to which the material can be stretched before breaking, increases significantly. bastone-plastics.com This is because the plasticizer molecules increase the mobility of the PVC chains, allowing for more plastic deformation under stress. bastone-plastics.com

Table 1: Effect of Dioctyl Phthalate (DOP) Concentration on PVC Thermomechanical Properties

| DOP Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Shore Hardness | Tensile Strength (MPa) | Elongation at Break (%) |

| 0 | 87 | Decreases with DOP | Decreases with DOP | Increases with DOP |

| 10 | 73 | Decreases with DOP | Decreases with DOP | Increases with DOP |

| 20 | 58 | Decreases with DOP | Decreases with DOP | Increases with DOP |

This table is generated based on data trends reported in sources hitachi-hightech.com and bastone-plastics.com. Specific values for Shore Hardness, Tensile Strength, and Elongation at Break are presented as trends as the exact figures vary between studies.

Modulation of Polymer Processability and Performance Attributes

The addition of this compound not only modifies the properties of the final product but also significantly improves the processability of the polymer. mdpi.com By acting as a molecular lubricant, the plasticizer reduces the melt viscosity of the PVC, which means it flows more easily at lower temperatures during processing steps like extrusion and injection molding. polypvc.commdpi.com

This enhancement in processability is crucial for manufacturing a wide variety of PVC products. ijiert.org The resulting plasticized PVC exhibits key performance attributes such as increased flexibility, softness, and toughness (impact strength). ijiert.orgspecialchem.com By carefully selecting the type and concentration of the plasticizer, manufacturers can tailor the properties of the PVC compound to meet the specific requirements of the intended application, from highly flexible tubing to semi-rigid floor tiles. bastone-plastics.compokornyindustries.com

Specific Material Applications and Emerging Areas

The versatility of this compound allows for its incorporation into a variety of materials, enhancing their performance and durability.

Advanced Composite Materials

In the realm of advanced composite materials, this compound contributes to the processability and performance of the polymer matrix. While not a primary structural component, its role as a plasticizer can be crucial in achieving the desired mechanical properties of the final composite. By increasing the flexibility of the polymer matrix, it can enhance the composite's resistance to impact and delamination. The use of plasticizers like this compound can be particularly beneficial in thermoplastic composites, where ease of processing and melt flow are critical during manufacturing.

Electrical and Dielectric Applications

This compound's isomer, dioctyl phthalate, is noted for its use as a dielectric fluid in capacitors. atamankimya.comatamanchemicals.com This suggests that this compound may also possess favorable electrical insulating properties. Plasticizers are essential in the manufacturing of wire and cable insulation, where they impart the necessary flexibility to the PVC jacketing. atamankimya.comnih.gov The good electrical properties of these plasticized PVC formulations are critical for ensuring the safety and reliability of electrical wiring. atamanchemicals.com The ability of the plasticizer to remain stable at elevated temperatures and resist migration is also a key factor in these applications.

Synergistic Effects of this compound with Co-additives

The performance of this compound in a polymer system can be further enhanced through synergistic interactions with other additives. For instance, when used in combination with other plasticizers, it is possible to achieve a balance of properties that may not be attainable with a single plasticizer. Studies have shown that mixing different plasticizers can lead to improved solvent power and modified physical properties of the final PVC product. nih.gov

The interaction with stabilizers is also critical. Heat stabilizers are essential in PVC formulations to prevent thermal degradation during processing. The choice of plasticizer can influence the effectiveness of these stabilizers. Furthermore, the combination of this compound with other additives like flame retardants or UV absorbers can lead to multifunctional materials with a tailored performance profile. For example, in outdoor applications, the combination with UV absorbers is crucial to protect the polymer from degradation due to sunlight exposure.

Below is a table summarizing the properties of this compound and related compounds:

| Property | This compound | Dioctyl Phthalate (DOP) | Dioctyl Terephthalate (B1205515) (DOTP) |

| Molecular Formula | C24H38O4 | C24H38O4 | C24H38O4 |

| Primary Use | Plasticizer cymitquimica.com | Plasticizer, Dielectric Fluid atamankimya.comatamanchemicals.com | Plasticizer dergipark.org.tr |

| Key Characteristics | Low volatility, good thermal stability cymitquimica.com | Good heat stability, good electrical properties atamanchemicals.com | Low toxicity, good performance dergipark.org.tr |

| Solubility in Water | Low cymitquimica.com | Insoluble atamanchemicals.com | - |

Environmental Behavior and Material Environment Interactions

Migration Phenomena from Polymeric Matrices

Plasticizers like DOIP are not chemically bonded to the polymer chains but are physically mixed within the polymer structure. patsnap.com This lack of covalent bonding allows them to migrate out of the material over time, a process known as leaching. patsnap.comresearchgate.net

Several factors influence the rate at which dioctyl benzene-1,3-dicarboxylate leaches from polymeric matrices. These can be categorized as intrinsic properties of the plastic and extrinsic environmental conditions. researchgate.net

Temperature: Higher temperatures increase the kinetic energy and mobility of plasticizer molecules, accelerating their migration to the surface of the polymer. patsnap.comresearchgate.net

Solvents and Oils: Contact with solvents and oils can disrupt the polymer matrix, creating pathways for the plasticizer to escape more easily. patsnap.com

Mechanical Stress: Physical stresses such as bending and stretching can create micro-fractures and channels within the polymer, facilitating the migration of the plasticizer. patsnap.com

Polymer Properties: The molecular weight of the polymer and the initial concentration of the plasticizer play a crucial role. nih.gov Higher concentrations of plasticizer can lead to a less stable matrix, making leaching more likely. researchgate.net

Environmental Conditions: In aquatic environments, factors like water temperature, salinity, and turbulence significantly impact leaching kinetics. researchgate.net For instance, high salinity can decrease the leaching rate of some phthalates, while turbulence can increase it. researchgate.net Weathering of plastics due to heat, light, and microbial activity also influences leaching processes. researchgate.net

The migration of plasticizers has tangible consequences, primarily the loss of flexibility in the plastic product, which can lead to brittleness and material failure. patsnap.com

Quantifying the migration of plasticizers is essential for understanding their environmental impact. Studies have shown that the migration of plasticizers is a complex process influenced by the factors mentioned above.

For example, research on a similar phthalate (B1215562), di(2-ethylhexyl) phthalate (DEHP), shows that leaching from PVC microplastics is a long-term process, with half-lives estimated to be over 49 years in rivers and over 398 years in the ocean. researchgate.net The leaching is often limited by aqueous boundary layer diffusion. researchgate.net The size of the plastic particles is also a significant factor; smaller particles have a larger surface area-to-volume ratio, leading to a higher release rate of plasticizers. nih.gov

| Factor | Influence on Leaching | Research Finding |

| Temperature | Higher temperature enhances leaching. researchgate.net | The leaching of dibutyl phthalate (DBP) is very sensitive to temperature changes. researchgate.net |

| Particle Size | Smaller particles release plasticizers more readily. nih.gov | The release of phthalates was higher for smaller PVC particles. nih.gov |

| Plasticizer Concentration | Higher bulk concentration leads to easier leaching. researchgate.net | A higher DBP bulk concentration results in less stable molecules in the PVC matrix, facilitating easier leaching. researchgate.net |

| Salinity | High salinity can decrease the leaching rate. researchgate.net | High salinities were found to decrease the DEHP leaching rate from PVC. researchgate.net |

| Turbulence | Increased turbulence can enhance the leaching rate. researchgate.net | Turbulence was found to increase the DEHP leaching rate from PVC. researchgate.net |

Environmental Distribution and Compartmental Partitioning Studies

Once leached into the environment, this compound can be distributed across various environmental compartments, including water, soil, and sediment. canada.ca Due to its low water solubility and being slightly less dense than water, it tends to float and can penetrate soil, potentially contaminating groundwater and nearby streams. nih.gov

Processes that affect its environmental distribution include partitioning to soil and sediment, atmospheric photo-oxidation, and biodegradation. canada.ca Phthalates like dioctyl phthalate have been detected in industrial effluents, sewage sludges, and less frequently in surface waters and sediments. canada.ca Their hydrophobic nature can also lead to adsorption onto the surface of microplastics, which can then be transported over long distances. researchgate.net

Biodegradation and Abiotic Degradation Pathways

The persistence of this compound in the environment is determined by its susceptibility to both biological and non-biological degradation processes.

Biodegradation is a key process for the removal of phthalates from the environment. nih.gov Several bacterial strains have been identified that can degrade high-molecular-weight phthalates. nih.gov For instance, a bacterial strain from the genus Gordonia has been shown to be capable of utilizing di-n-octyl phthalate (a close isomer) as its sole source of carbon and energy. nih.gov The degradation process typically involves the initial hydrolysis of the diester to a monoester and then to phthalic acid. nih.gov Phthalic acid is then further metabolized, often to protocatechuic acid, which can enter the central metabolic pathways of the microorganism, like the TCA cycle. iwaponline.comsemanticscholar.orgnih.gov

In one study, a Gordonia strain completely degraded di-n-octyl phthalate within 20 hours. nih.gov Another study using a Bacillus sp. strain immobilized in a membrane bioreactor showed a 91.9% removal rate of DEHP at a concentration of 5 mg/L. iwaponline.comsemanticscholar.orgresearchgate.net The degradation pathway for DEHP was identified as decomposition into dibutyl phthalate (DBP) and diethyl phthalate (DEP), followed by conversion to phthalic acid (PA), and then oxidation to protocatechuic acid before entering the TCA cycle. iwaponline.comsemanticscholar.orgnih.gov

| Organism/System | Compound | Degradation Efficiency/Time | Pathway |

| Gordonia sp. | Di-n-octyl phthalate | Complete degradation within 20 hours. nih.gov | Hydrolysis to phthalic acid, then to protocatechuic acid. nih.gov |

| Bacillus sp. (immobilized) | DEHP (5 mg/L) | 91.9% removal. iwaponline.comsemanticscholar.orgresearchgate.net | DEHP -> DBP/DEP -> Phthalic Acid -> Protocatechuic acid -> TCA cycle. iwaponline.comsemanticscholar.orgnih.gov |

Abiotic degradation processes such as photodegradation and hydrolysis also contribute to the breakdown of this compound, though often at slower rates than biodegradation. semanticscholar.org

Photodegradation: Exposure to sunlight can induce the photodegradation of phthalates. atamanchemicals.comatamankimya.com This process can lead to the formation of various degradation products. For some phthalates, this includes phthalic acid and other smaller molecules. atamanchemicals.comatamankimya.com Dioctyl phthalate is noted to have good stability against ultraviolet light, which suggests a slower rate of photodegradation compared to other compounds. mohebbaspar.comatamanchemicals.comatamankimya.com

Hydrolytic Stability: this compound is generally resistant to hydrolysis, meaning it does not readily break down in the presence of water under neutral conditions. mohebbaspar.comatamanchemicals.comatamankimya.com The hydrolysis half-life for the similar compound DEHP can be very long, potentially reaching several decades, indicating its persistence in aquatic environments in the absence of microbial activity. iwaponline.com The low water solubility of higher molecular weight phthalates is a major factor limiting their degradation. mdpi.com

Research on the thermal decomposition of a similar compound, dioctyl phthalate (DOP), showed that it undergoes very little decomposition even after prolonged heating at 167°C for 336 hours, with the purity only decreasing from 99.11% to an estimated 98.4%. epa.gov The main impurities detected after heating were phthalic anhydride (B1165640) and 2-ethylhexanol. epa.gov

Environmental Persistence Characterization

This compound is characterized by low water solubility and low volatility, which influences its distribution and longevity in various environmental compartments. pishrochem.com In aquatic environments, higher molecular weight phthalates tend to adsorb to suspended solids and sediment. nih.gov While specific data for the 1,3-isomer is limited, studies on its isomer, di-n-octyl phthalate (DNOP), indicate that it is not persistent in air or surface water due to processes like photo-oxidation and aerobic biodegradation. canada.ca However, it may persist and accumulate in anaerobic sediments. canada.ca The hydrolysis half-life for DNOP at a neutral pH is estimated to be around 107 years, suggesting that hydrolysis is a slow degradation process. canada.ca

Biodegradation is considered the most significant process for the breakdown of phthalate esters in the environment. oup.com The rate of biodegradation is influenced by the length and branching of the alkyl chains. Generally, phthalates with shorter, linear alkyl chains are more readily biodegradable. While specific studies on the biodegradation of this compound are scarce, research on other higher molecular weight phthalates provides some insight. For instance, di-(2-ethylhexyl) phthalate (DEHP), another isomer, is known to be biodegradable, although at a slower rate than lower molecular weight phthalates. iwaponline.com The process typically involves the initial hydrolysis of the ester bonds to form the monoester and subsequently phthalic acid, which can then be further mineralized by microorganisms. iwaponline.comresearchgate.net

Table 1: Environmental Fate Parameters of Dioctyl Phthalate Isomers and Related Compounds

| Parameter | Compound | Value | Reference |

|---|---|---|---|

| Hydrolysis Half-life (pH 7) | Di-n-octyl phthalate (DNOP) | 107 years (estimated) | canada.ca |

| Photo-oxidation Half-life in Air | Di-n-octyl phthalate (DNOP) | < 1.9 days (estimated) | canada.ca |

| Aerobic Biodegradation Half-life in Soil & Water | Di-n-octyl phthalate (DNOP) | 1 to 4 weeks (estimated) | canada.ca |

| Water Solubility | Dioctyl phthalate (DOP) | Low | pishrochem.com |

| Persistence | Dioctyl phthalate (DOP) | Relatively persistent in the environment | pishrochem.com |

Ecotoxicological Considerations in Environmental Research Paradigms

The ecotoxicological profile of this compound is not well-documented in scientific literature. However, research on other high molecular weight phthalate esters, particularly its isomers, offers valuable insights into its potential environmental effects. Phthalate esters are known to be ubiquitous environmental contaminants that can have adverse effects on aquatic organisms. pishrochem.comijbio.com

In general, the acute toxicity of phthalate esters to aquatic organisms such as algae, invertebrates, and fish decreases as the molecular weight and alkyl chain length increase. oup.com Therefore, this compound, being a higher molecular weight phthalate, is expected to have low acute toxicity to aquatic life. oup.com For many higher molecular weight phthalates, the reported effect concentrations in toxicity tests often exceed their true water solubility. oup.com

Chronic exposure to some phthalates has been shown to cause reproductive and developmental issues in certain aquatic species. pishrochem.com For example, chronic exposure to dioctyl phthalate (DOP) has been linked to reduced fertility in some fish species. pishrochem.com Studies on the fish species Clarias batrachus exposed to sublethal concentrations of DOP revealed histopathological changes in the liver. ijbio.com The median lethal concentration (LC50) of DOP for this species over 96 hours was determined to be 14.5 mg/L. ijbio.com

Bioaccumulation is another important consideration. Due to their lipophilic nature, phthalates have the potential to accumulate in the tissues of organisms. pishrochem.com However, the extent of bioaccumulation is also dependent on the organism's ability to metabolize the compound. amarischemicalsolutions.com In a model ecosystem study with di-n-octyl phthalate (DNOP), algae were found to accumulate the highest concentrations, followed by snails, fish, and mosquito larvae, with daphnia accumulating the least. canada.ca

Table 2: Ecotoxicity Data for Dioctyl Phthalate Isomers and Related Compounds

| Organism | Compound | Exposure Duration | Endpoint | Concentration | Reference |

|---|---|---|---|---|---|

| ***Clarias batrachus* (catfish)** | Dioctyl phthalate (DOP) | 96 hours | LC50 | 14.5 mg/L | ijbio.com |

| ***Lepomis macrochirus* (bluegill)** | Dioctyl phthalate | 96 hours | LC50 | 0.7 mg/L | gni.ca |

| Aquatic Organisms | Dioctyl phthalate (DOP) | - | Aquatic Toxicity | Toxic to aquatic life | amarischemicalsolutions.com |

| Daphnia | Di-n-octyl phthalate (DNOP) | 33 days | Bioaccumulation | 0.16 mg/kg | canada.ca |

| Fish | Di-n-octyl phthalate (DNOP) | 33 days | Bioaccumulation | 0.59 mg/kg | canada.ca |

| Algae | Di-n-octyl phthalate (DNOP) | 33 days | Bioaccumulation | 1.8 mg/kg | canada.ca |

Analytical Methodologies for Detection and Quantification

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is paramount to minimize matrix interference and enrich the target analyte to a detectable concentration. Given that Dioctyl benzene-1,3-dicarboxylate can be found in diverse materials ranging from plastics and consumer goods to environmental samples like soil and water, robust extraction and clean-up procedures are essential for reliable analysis.

The initial step in the analytical process is the extraction of this compound from the sample matrix. The selection of an appropriate extraction technique depends heavily on the physical and chemical properties of the sample.

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for separating analytes from a liquid matrix based on their differential solubilities in two immiscible liquid phases. For aqueous samples, an organic solvent such as n-hexane or dichloromethane (B109758) is used to extract the nonpolar dioctyl isophthalate (B1238265) from the polar aqueous phase. nih.gov The efficiency of the extraction can be optimized by adjusting parameters like solvent choice, pH, and extraction time. lgcstandards.com For instance, in the analysis of non-alcoholic beverages, a sample can be mixed with methanol (B129727) and then extracted with n-hexane. nih.gov The organic layer, now containing the analyte, is then collected for further processing.

Solid-Phase Extraction (SPE) offers a more efficient and selective alternative to LLE, reducing solvent consumption and improving sample purity. thermofisher.com In SPE, a liquid sample is passed through a solid sorbent material packed in a cartridge. Analytes like dioctyl isophthalate are retained on the sorbent while the matrix components pass through. The retained analyte is then eluted with a small volume of an appropriate solvent. cornerstoneanalytical.com For phthalate (B1215562) analysis, reverse-phase sorbents like C18 are commonly employed due to the nonpolar nature of the target compounds. The selection of the sorbent and elution solvent is critical for achieving high recovery rates.

For solid samples such as polymers or soil, solvent extraction is the primary method. This can be enhanced by techniques like ultrasonic extraction or accelerated solvent extraction (ASE) , which use energy to improve the efficiency of the process. peakscientific.comresearchgate.net A mixture of dichloromethane and acetone (B3395972) has been used for microwave-assisted extraction of phthalates from soil samples. oregonstate.edu

| Extraction Method | Sample Matrix | Typical Solvents/Sorbents | Key Principle |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Aqueous samples (beverages, water) | n-Hexane, Dichloromethane | Partitioning between immiscible liquid phases based on solubility. |

| Solid-Phase Extraction (SPE) | Aqueous samples, liquid extracts | C18, Styrene-divinylbenzene polymers | Selective retention on a solid sorbent followed by elution. |

| Ultrasonic/Microwave-Assisted Extraction | Solid samples (polymers, soil, paper) | Dichloromethane, Acetone, Hexane | Use of energy (sound/microwaves) to enhance solvent extraction efficiency. |

Following initial extraction, the resulting solution often contains co-extracted matrix components that can interfere with chromatographic analysis. Therefore, a clean-up step is typically necessary.

Dispersive Solid-Phase Extraction (dSPE) is a rapid and simple clean-up technique where a sorbent, such as C18, is added directly to the sample extract. oregonstate.edu After vortexing and centrifugation, the purified supernatant is collected for analysis. oregonstate.edu This method is effective for removing interfering compounds from complex matrices like soil extracts. oregonstate.edu

Gel Permeation Chromatography (GPC) is a size-exclusion chromatography technique used to separate large molecules, such as lipids, polymers, and natural resins, from smaller analytes like dioctyl isophthalate. researchgate.netoiv.int The sample extract is passed through a column packed with a porous gel. researchgate.net Larger molecules are excluded from the pores and elute first, while smaller analyte molecules penetrate the pores, resulting in a longer retention time and effective separation from high-molecular-weight interferences. oiv.int This is particularly useful for cleaning up extracts from fatty foods or biological tissues. govst.edu

Pre-concentration is often integrated with the extraction and clean-up steps. In both LLE and SPE, the final eluate containing the analyte is typically evaporated to a smaller volume, often under a gentle stream of nitrogen. thermofisher.com This step increases the analyte concentration to a level that is well within the detection limits of the analytical instrument.

Chromatographic Separation and Detection Technologies

Once the sample has been prepared, chromatographic techniques are employed to separate this compound from other compounds in the extract, followed by its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like phthalates. restek.compolymersolutions.com In GC, the sample extract is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. cornerstoneanalytical.com The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification. restek.com

For phthalate analysis, nonpolar capillary columns such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS) are commonly used. oregonstate.edu A programmed temperature gradient is employed to ensure the elution of a wide range of phthalates with different volatilities. oiv.int

Mass spectrometry detection can be performed in different modes. In full-scan mode, the entire mass spectrum is recorded, which is useful for identifying unknown compounds. For targeted analysis, Selected Ion Monitoring (SIM) is often used, where the instrument only monitors specific ions characteristic of the target analyte. oregonstate.edu This significantly enhances sensitivity and reduces matrix interference. nih.gov An even more selective technique is Multiple Reaction Monitoring (MRM) , available on triple quadrupole mass spectrometers (GC-MS/MS), which monitors a specific fragmentation reaction of a precursor ion, providing very high selectivity and sensitivity. nih.govnih.gov The structural similarity among phthalate isomers can make MS identification challenging, as many share a common base peak ion at m/z 149. restek.com However, specific precursor and product ions can often be found to differentiate them. nih.gov For instance, a GC-MS method was able to resolve diphenyl isophthalate from other isomers. oregonstate.edu

| Parameter | Typical Condition |

|---|---|

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless |

| Temperature Program | Initial hold at 80-100°C, ramp up to 300-310°C |

| MS Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Common Quantifier Ion | m/z 149 (common for many phthalates) |

High-Performance Liquid Chromatography (HPLC) is another key technique for phthalate analysis and is particularly advantageous for less volatile compounds or for isomeric mixtures that are difficult to separate by GC. oup.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

For this compound and other phthalates, reverse-phase HPLC is the most common approach. govst.edu This utilizes a nonpolar stationary phase, typically a C18 column, and a polar mobile phase. researchgate.netgovst.edu The mobile phase often consists of a mixture of water with acetonitrile (B52724) or methanol, and a gradient elution (where the solvent composition changes over time) is used to effectively separate multiple phthalates in a single run. researchgate.netifoodmm.com

Detection is commonly achieved using an ultraviolet (UV) or a Diode Array Detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously. oup.com Phthalates exhibit a characteristic UV absorbance around 224-230 nm. researchgate.netoup.com For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS), which provides molecular weight and structural information, making it highly reliable for quantifying isomer mixtures.

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. While standard CE is best suited for charged species, its application can be extended to neutral compounds like dioctyl isophthalate through a technique called Micellar Electrokinetic Chromatography (MEKC) . In MEKC, a surfactant is added to the buffer above its critical micelle concentration. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and separation occurs based on these partitioning differences.

While CE methods have been developed for the separation of the parent phthalic acid isomers (benzene-1,2-, 1,3-, and 1,4-dicarboxylic acids) by using additives like cyclodextrins to enhance resolution, the analysis of their large, nonpolar dioctyl esters is less common and more challenging. nih.govresearchgate.net Such methods would require significant development to optimize the separation of these highly hydrophobic and neutral molecules. Other advanced techniques include two-dimensional gas chromatography (GCxGC), which offers significantly enhanced peak capacity and resolving power for extremely complex samples containing numerous isomers.

Spectroscopic Characterization for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure, functional groups, and fragmentation patterns of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectral data for this compound is not widely published, the expected ¹H and ¹³C NMR spectra can be predicted based on its structure, which consists of a meta-substituted benzene (B151609) ring and two octyl ester chains.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for both the aromatic and aliphatic protons.

Aromatic Region: The protons on the benzene ring would appear in the downfield region, typically between δ 7.5 and 8.5 ppm. Due to the 1,3-substitution pattern, a complex splitting pattern is anticipated. For instance, in the related compound dibutyl phthalate, aromatic protons appear as multiplets between δ 7.50 and 7.73 ppm researchgate.netchemicalbook.com.

Aliphatic Region: The protons of the two octyl chains would appear in the upfield region. The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂ -) are expected to appear as a triplet around δ 4.3 ppm. The other methylene groups of the octyl chain would produce a series of overlapping multiplets between approximately δ 1.3 and 1.7 ppm. The terminal methyl protons (-CH₃) would appear as a triplet at approximately δ 0.9 ppm researchgate.netchemicalbook.com.

¹³C NMR: The carbon NMR spectrum would provide information on the different carbon environments.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 165-168 ppm researchgate.netrsc.org.

Aromatic Carbons: The carbons of the benzene ring would appear between δ 128 and 135 ppm. Two signals would correspond to the carbons attached to the ester groups, and others would correspond to the C-H carbons on the ring researchgate.netrsc.org.

Aliphatic Carbons: The carbons of the octyl chains would appear in the upfield region, with the carbon of the methylene group attached to the oxygen (-C H₂-O) appearing around δ 65 ppm, and the other aliphatic carbons resonating between δ 14 and 32 ppm rsc.org.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. For this compound, the key absorption bands are characteristic of an aromatic ester.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H Stretch (aliphatic) | 2850-3000 | Indicates the C-H bonds in the octyl chains. For the related dioctyl phthalate, these appear in the 2800 to 3000 cm⁻¹ region researchgate.net. |

| C=O Stretch (ester) | ~1725 | A strong absorption band characteristic of the ester carbonyl group researchgate.net. |

| C-C Stretch (aromatic) | ~1580-1600 | Corresponds to the carbon-carbon stretching vibrations within the benzene ring researchgate.net. |

| C-O Stretch (ester) | ~1250-1300 | A strong band corresponding to the stretching of the C-O single bond of the ester group researchgate.net. |

| C-H Out-of-Plane Bend | 700-900 | The pattern in this region is indicative of the 1,3- (meta) substitution on the benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, which is crucial for its identification. In electron ionization (EI-MS), this compound is expected to show a molecular ion peak (M⁺) at m/z 390.

The fragmentation of benzene dicarboxylate isomers is highly dependent on the position of the ester groups. Ortho-isomers (phthalates) are well-known to produce a characteristic, often base peak, fragment ion at m/z 149, corresponding to the protonated phthalic anhydride (B1165640) rsc.orgresearchgate.net. However, this ion is not formed from meta-isomers like this compound (an isophthalate) because the geometry prevents the intramolecular cyclization required to form the stable anhydride structure nih.gov.

Instead, the mass spectrum of dialkyl isophthalates is typically characterized by:

Loss of an Alkoxy Group: A primary fragmentation pathway involves the cleavage of the C-O bond, leading to the loss of an octyloxy radical (-OC₈H₁₇) and the formation of an acylium ion ([M - 129]⁺ ) at m/z 261.

Loss of an Alkyl Group: Cleavage of the alkyl chain can also occur. For example, loss of an octyl radical (•C₈H₁₇) would result in an ion at m/z 277.

Further Fragmentation: The acylium ion can undergo further fragmentation, such as the loss of carbon monoxide (CO).

This distinct fragmentation pattern allows for the differentiation of isophthalate esters from their phthalate (ortho) and terephthalate (B1205515) (para) isomers by mass spectrometry rsc.org.

Method Validation and Performance Metrics

The validation of analytical methodologies is critical to ensure that they are suitable for their intended purpose. For the quantification of this compound, key performance metrics include the limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and linearity. While specific validation studies for this compound are not extensively documented, data from methods developed for groups of phthalate isomers, including octyl phthalates, provide insight into the expected performance of techniques like gas chromatography-mass spectrometry (GC-MS).

Limit of Detection (LOD) and Quantification (LOQ) Studies

The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are highly dependent on the analytical instrument, sample matrix, and extraction method.

The following table summarizes LOD and LOQ values from studies on various phthalates, including isomers of dioctyl phthalate, in different matrices. This data indicates the typical sensitivity of modern analytical methods for this class of compounds.

| Analytical Technique | Matrix | Analyte Group | LOD | LOQ |

| GC-MS/MS | Medical Infusion Sets | 8 Phthalates (incl. DNOP, DOTP) | - | 54.1–76.3 ng/g |

| GC-IT/MS | Water | 7 Phthalates (incl. DnOP) | 1–8 ng/mL | 5–14 ng/mL |

| GC-MS | Cosmetics | 12 Phthalates | - | 0.5 or 2.5 µg/g |

| GC-MS | Non-alcoholic beverages | Phthalate Esters | 0.8–15.4 ng/mL | 1.6–35.8 ng/mL |

Note: The data presented is for analytical methods validated for a range of phthalate esters, which includes isomers structurally similar to this compound. DNOP refers to Di-n-octyl phthalate (the 1,2-isomer) and DOTP refers to Dioctyl terephthalate (the 1,4-isomer).

Accuracy, Precision, and Linearity Assessment

Method validation also involves assessing the accuracy, precision, and linearity to ensure reliable quantification over a specific concentration range.

Accuracy is typically evaluated through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is measured.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is often expressed as the relative standard deviation (RSD).

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte in the sample. It is usually evaluated by the correlation coefficient (r²) of a calibration curve.

The table below presents performance data from validated methods for the analysis of phthalate esters in various samples.

| Analytical Technique | Matrix | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) |

| GC-MS/MS | Medical Infusion Sets | Not Specified | 91.8–122% | 1.8–17.8% |

| GC-MS | PVC Products | Not Specified | - | Repeatability: ≤ 2.17% Reproducibility: ≤ 2.16% |

| GC-MS | Cosmetics | 0.5–5.0 µg/mL | - | - |

| UHPLC-UV | Drinking Water | 0.05–10 µg/mL | 77–110% | - |

Note: The data represents the performance of analytical methods validated for a class of regulated phthalates, including various isomers. These values demonstrate the expected performance for the analysis of structurally related compounds like this compound.

Computational and Theoretical Investigations of Dioctyl Benzene 1,3 Dicarboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic electronic properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Dioctyl benzene-1,3-dicarboxylate, DFT can be employed to calculate properties like charge distribution, frontier molecular orbital (FMO) energies (HOMO and LUMO), and molecular electrostatic potential. These calculations help in understanding the molecule's reactivity and interaction sites. For instance, the oxygen atoms of the carbonyl groups are identified as primary sites for electrophilic attack and interaction with electron-acceptor groups in polymers like Polyvinyl Chloride (PVC). acs.org

Studies on related phthalates using DFT and quantum chemical calculations have been used to investigate interactions at the electronic level. bohrium.com For example, in studies of competitive adsorption, analysis of charge and deformation density helps elucidate the interactions between functional groups. bohrium.com Similar approaches applied to this compound would reveal how its isophthalate (B1238265) structure, with ester groups at the 1 and 3 positions of the benzene (B151609) ring, influences its electronic properties compared to its ortho- and terephthalate (B1205515) isomers.

Computational methods are crucial for mapping the pathways of chemical reactions, identifying transition states, and calculating energy barriers. For phthalates, this includes studying degradation pathways and enzymatic reactions. nih.gov Computational studies on phthalate-degrading hydrolases have used molecular dynamics and docking to understand how mutations can improve catalytic activity against various phthalate (B1215562) esters. nih.gov These simulations reveal how the substrate binds to the active site and how conformational changes facilitate the reaction. nih.gov

DFT calculations have also been used to elucidate complex hydrolysis mechanisms for organometallic complexes containing similar benzene-dithiolato ligands. nih.gov These studies confirm reaction pathways, identify intermediates, and analyze the transfer of electrons during bond cleavage. nih.gov Such computational strategies could be applied to model the environmental degradation or industrial synthesis of this compound, providing a detailed, step-by-step understanding of the underlying chemical transformations.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations, especially molecular dynamics (MD), are essential for studying the dynamic behavior of this compound, particularly its role as a plasticizer in polymers.

Molecular dynamics simulations are widely used to investigate the interactions between plasticizers and polymer chains at an atomic level. researchgate.netbohrium.com In the context of PVC, simulations show that plasticizers like dioctyl phthalate (DOP), an isomer of this compound, position themselves between PVC chains, weakening the intermolecular forces between them. mdpi.com This separation increases the mobility of the polymer chains, which is the fundamental mechanism of plasticization. mdpi.com

The compatibility between the plasticizer and the polymer is a critical factor, which can be predicted by comparing their solubility parameters (δ). researchgate.netmdpi.com A smaller difference (Δδ) indicates better miscibility. MD simulations allow for the calculation of these parameters, as well as the interaction energy between the polymer and the plasticizer. Studies on DOP show that its interaction with PVC is primarily governed by van der Waals forces, with a smaller but significant contribution from electrostatic interactions, including hydrogen bonds between the carbonyl oxygen of the plasticizer and the hydrogen on the chlorine-bearing carbon of PVC. acs.orgmdpi.com

| Component | Solubility Parameter (δ) (MPa0.5) | Interaction Energy with PVC (kcal/mol) |

|---|---|---|

| PVC | 18.67 | N/A |

| Dioctyl Phthalate (DOP) | 16.89 | -45.74 |

| Isosorbide (B1672297) Diheptanoate (SDH) | 17.21 | -58.09 |

Data sourced from a comparative study on plasticizers. researchgate.netmdpi.com

A key advantage of molecular simulation is its ability to predict macroscopic material properties from molecular-level interactions. researchgate.net For plasticized PVC, MD simulations can reliably predict changes in mechanical and thermal properties. bohrium.com

One of the most important predicted properties is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. The introduction of a plasticizer significantly lowers the Tg of PVC. mdpi.com Simulations can also calculate mechanical properties such as Young's modulus (E) and shear modulus (G), which quantify the material's stiffness. A lower modulus indicates greater flexibility and a more effective plasticizer. mdpi.comresearchgate.net Furthermore, MD simulations can predict the diffusion coefficient of the plasticizer within the polymer matrix, which is crucial for assessing its migration rate and long-term performance. mdpi.comresearchgate.net

| System | Glass Transition Temp. (Tg) (K) | Young's Modulus (E) (GPa) | Shear Modulus (G) (GPa) |

|---|---|---|---|

| Pure PVC | 358.5 | 4.85 | 1.92 |

| PVC-DOP | 303.5 | 1.39 | 0.52 |

| PVC-SDH | 333.1 | 2.51 | 0.96 |

Data for the ortho-phthalate isomer (DOP) and a bio-based plasticizer (SDH) are shown for comparison. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a specific physicochemical property. In the context of plasticizers, QSAR can be used to predict properties like plasticizing efficiency, toxicity, or environmental fate based on molecular descriptors.

These descriptors can be simple (e.g., molecular weight, logP) or complex, derived from computational chemistry (e.g., quantum chemical parameters). By building models from data on existing phthalates and other plasticizers, QSAR can be used to screen new or untested compounds, including different isomers like this compound. cpsc.gov This approach accelerates the design of safer and more effective plasticizers by prioritizing candidates for synthesis and experimental testing. Related group contribution methods, such as UNIFAC, can also be used to estimate properties like the activity coefficient of a plasticizer in a polymer, which helps in predicting its emission characteristics from a product. nih.gov

Correlation of Structural Descriptors with Chemical Behavior

The chemical behavior of a compound is intrinsically linked to its molecular structure. Quantitative Structure-Activity Relationship (QSAR) models are computational tools that seek to establish a mathematical relationship between the structural properties of a series of compounds and their biological or chemical activity. mdpi.com These models rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

For phthalate esters (PAEs), a class of compounds to which this compound belongs, several key structural descriptors have been identified as being significant in determining their behavior. mdpi.com These include:

Molecular Weight (Mol.Wt): A fundamental property that often correlates with a compound's physical properties and biological uptake.

Hydrophobicity (LogP): The logarithm of the partition coefficient between octanol (B41247) and water, which indicates how a compound will distribute itself in a system containing both fatty and aqueous phases. Higher LogP values suggest greater affinity for fatty tissues.

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) can provide insights into a molecule's reactivity and its ability to participate in chemical reactions. nih.gov

Steric and Electrostatic Fields: Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the shape and electronic charge distribution of a molecule. mdpi.com These models have shown that steric and electrostatic fields significantly influence the effects of PAEs. mdpi.com

The following table presents hypothetical data illustrating how these structural descriptors might correlate with a specific chemical behavior, such as the degradation rate constant (k) in a particular environment.

| Descriptor | Value for this compound | Correlation with Degradation Rate (k) |

| Molecular Weight ( g/mol ) | 390.56 | Negative |

| LogP | ~7.5 | Negative |

| E_HOMO (eV) | -9.8 | Positive |

| E_LUMO (eV) | 1.2 | Negative |

This table is for illustrative purposes and the values are hypothetical.

Research has indicated that for PAEs, the introduction of large and hydrophobic groups can significantly affect their toxic effects on cells. mdpi.com Furthermore, studies on the degradation of PAEs in soil have revealed that E_HOMO and the partial charge on the carbonyl carbon (qC-) are predominant factors in determining the degradation rate. nih.gov

Development of Predictive Models for Analogous Compounds

The insights gained from studying the relationship between structure and activity in known compounds can be used to develop predictive models for analogous compounds. mdpi.com These models are valuable for assessing the potential risks of new or untested chemicals without the need for extensive laboratory testing.

For PAEs, several QSAR and other predictive models have been developed:

3D-QSAR Models: As mentioned previously, CoMFA and CoMSIA models have been established to predict the toxicity of PAEs. mdpi.com For instance, a CoMSIA model was developed with a high cross-validated correlation coefficient (q²) of 0.73 and a non-cross-validated correlation coefficient (R²) of 0.999, indicating good predictive ability for the endocrine-disrupting effects of PAEs. mdpi.com These models highlight the importance of hydrophobic, steric, and electrostatic fields in determining the biological activity of these compounds. mdpi.com

QSAR-ICE Models: A combined Quantitative Structure-Activity Relationship (QSAR) and Interspecies Correlation Estimation (ICE) model has been used to estimate the hazardous concentrations of selected PAEs to aquatic organisms. nih.gov This approach has shown good accuracy in predicting the toxicity of these compounds. nih.gov

Machine Learning-Based Models: More recently, machine learning techniques such as random forest and XGBoost have been employed to build predictive models for the adverse effects of PAEs. mdpi.com These models can handle complex, non-linear relationships between structural features and biological outcomes.

The development of these predictive models provides a powerful tool for screening new PAEs and prioritizing them for further experimental investigation. mdpi.com By understanding the structural features that contribute to undesirable effects, it may be possible to design safer alternatives in the future.

Sustainability and Circular Economy Perspectives

Chemical Recycling and Valorization of Polymer Waste Streams

Chemical recycling offers a promising route to handle complex plastic waste streams that are unsuitable for mechanical recycling, allowing for the recovery of high-value chemical constituents. For polymers containing additives like dioctyl benzene-1,3-dicarboxylate, chemical recycling provides pathways to break down the polymer matrix and separate or valorize the plasticizer.

Depolymerization is a core strategy in chemical recycling where a polymer is chemically broken down into its constituent monomers or oligomers, which can then be purified and re-polymerized to create virgin-quality plastics. nih.gov While this compound, as a plasticizer additive, is not itself depolymerized, its fate and potential for valorization are intrinsically linked to the depolymerization of the host polymer, such as Polyvinyl Chloride (PVC).

During the chemical recycling of the polymer, the plasticizer is separated from the polymer backbone. Research into the valorization of related plasticizers demonstrates the potential for converting these recovered additives into valuable new chemicals. For instance, studies on phthalate (B1215562) plasticizers from end-of-life materials have shown a successful two-step, hydrolysis-decarboxylation process. frontiersin.org This method uses heterogeneous catalysts in water to selectively convert the plasticizer into valuable aromatic compounds like benzoic acid or benzene (B151609), alongside the recovery of alcohol and alkene fragments from the ester side chains. frontiersin.org

Another relevant field of research involves the valorization of polymer waste itself to create new plasticizers. Studies have demonstrated the alcoholysis of Polyethylene (B3416737) Terephthalate (B1205515) (PET) waste with isooctyl alcohol in sub- and super-critical conditions to produce dioctyl terephthalate (DOTP), a plasticizer similar in structure to this compound. jst.go.jpresearchgate.net This process not only recycles the PET but also synthesizes a new, high-value product, showcasing a circular approach where waste is a feedstock. These examples highlight a key principle of valorization: converting all components of a waste stream, including additives, into useful products.

Table 1: Research Findings on Valorization of Plasticizers and Related Polymers

| Research Area | Process | Feedstock | Key Products | Reference |

|---|---|---|---|---|

| Plasticizer Revalorization | Hydrolysis-Decarboxylation | Phthalate Ester Plasticizers | Phthalic Acid, Benzoic Acid, Benzene, Alkenes | frontiersin.org |

| Polymer Valorization | Alcoholysis | PET Waste, Isooctyl Alcohol | Dioctyl Terephthalate (DOTP) | jst.go.jpresearchgate.net |

| Polymer Depolymerization | Glycolysis, Methanolysis, Hydrolysis | PET | Bis(2-hydroxyethyl) terephthalate (BHET), Dimethyl terephthalate (DMT), Terephthalic acid (TPA) | acs.org |

Solvent-based recovery is a physical recycling process that separates a target polymer from additives and other contaminants by using a selective solvent. researchgate.net This method is particularly advantageous for recovering pure polymer resin from complex mixtures, allowing for the simultaneous recovery of additives like this compound.

The process typically involves the following steps:

Dissolution: The mixed plastic waste is treated with a solvent that selectively dissolves the target polymer (e.g., PVC) at a specific temperature, leaving other plastics and contaminants as solid residues. The plasticizer, this compound, dissolves along with the polymer into the solvent. researchgate.net

Separation: The undissolved solids are removed through filtration.

Precipitation: The polymer is recovered from the solution by changing the conditions, for example, by cooling the solution or by adding an anti-solvent. This causes the polymer to precipitate out of the solution.

Solvent and Additive Recovery: The remaining solution, now rich in the plasticizer and the solvent, can be further processed. The solvent can be evaporated, recovered, and reused, leaving behind the concentrated plasticizer, which can then be purified for potential reuse.

The efficiency of this process is dependent on several factors, including the choice of solvent, operating temperature, and treatment duration. mdpi.com Research on various polymers demonstrates the high recovery rates achievable with this method. While specific data for this compound is limited, the principles are well-established for similar systems. For example, studies on Polypropylene (PP) recovery show how adjusting temperature and time can significantly impact recovery rates.

Table 2: Illustrative Polymer Recovery Rates Using Solvent-Based Methods

| Polymer | Temperature (°C) | Time (min) | Recovery Rate (%) | Reference |

|---|---|---|---|---|

| HDPE | 75 | 20 | 95 | mdpi.com |

| HDPE | 90 | 20 | 98 | mdpi.com |

| PP | 90 | 60 | 99 | mdpi.com |

Life Cycle Assessment (LCA) Frameworks for Sustainable Production

A Life Cycle Assessment (LCA) is a systematic framework used to evaluate the environmental impacts of a product throughout its entire life cycle. For the sustainable production of this compound, a "cradle-to-gate" LCA is particularly relevant. This type of assessment encompasses the environmental burdens associated with the product from raw material extraction through to the factory gate, before it is transported to the consumer. core.ac.uk

While a specific, public LCA for this compound is not widely available, the methodology can be understood from LCAs conducted on similar plasticizers, such as di-2-ethylhexyl phthalate (DEHP) and its alternatives. core.ac.uk The assessment quantitatively analyzes all inputs and outputs at each stage of production.